17-Hydroxywortmannin

Description

Properties

IUPAC Name |

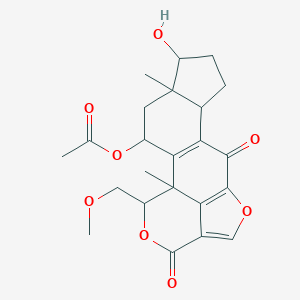

[6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910861 | |

| Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108740-89-2 | |

| Record name | 17-Hydroxywortmannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108740892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of 17 Hydroxywortmannin

Phosphoinositide 3-Kinase (PI3K) Inhibition Characteristics

17-Hydroxywortmannin is recognized as a highly potent inhibitor of the PI3K signaling pathway, which is crucial for regulating cellular processes such as growth, proliferation, and survival. researchgate.net Its inhibitory profile is characterized by high potency and an irreversible, covalent binding mechanism.

This compound demonstrates potent inhibitory activity against phosphoinositide 3-kinase. medchemexpress.com Research has established an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of 0.5 nM for PI3K. medchemexpress.com As a derivative of Wortmannin (B1684655), which is known to be a pan-PI3K inhibitor, this compound is also considered a broad-spectrum inhibitor of Class I PI3K isoforms. nih.gov It is often cited as the most potent inhibitor in its class. researchgate.net The modification at the 17-position distinguishes it from its parent compound, Wortmannin, which also broadly inhibits PI3K isoforms. nih.govnih.gov

The inhibitory mechanism of this compound is understood to be irreversible, a characteristic inherited from its parent compound, Wortmannin. strath.ac.uk The established mechanism for Wortmannin involves the formation of a covalent bond with a highly conserved lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit, specifically Lys-802 on the p110α isoform. nih.gov

This reaction occurs via a nucleophilic attack from the primary amine of the lysine residue on the C-20 position of the furan (B31954) ring system present in the Wortmannin structure, leading to the formation of a stable enamine adduct. nih.gov This covalent modification permanently inactivates the enzyme. Since the 17-hydroxyl group on this compound is located on a part of the molecule remote from the reactive furan ring, it does not interfere with this binding mechanism. Therefore, this compound is understood to share the same covalent inactivation mechanism as Wortmannin. strath.ac.uknih.gov

Modulation of Other Kinase Targets

The activity of this compound extends beyond the PI3K family to include other structurally related kinases belonging to the PI3K-related kinase (PIKK) family, such as DNA-dependent Protein Kinase (DNA-PK) and the mammalian Target of Rapamycin (B549165) (mTOR).

Wortmannin is a known potent inhibitor of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.govnih.govoup.com Studies on Wortmannin have determined its IC50 value against DNA-PK to be approximately 16 nM. selleckchem.comselleckchem.com The inhibition of DNA-PK by Wortmannin prevents the repair of DNA damage. nih.govallenpress.com Given that this compound is a direct and potent analog of Wortmannin, it is also expected to inhibit DNA-PK activity, although specific IC50 values for this interaction are not as widely reported. The structural similarity strongly suggests that it contributes to the cellular effects of the compound by interfering with DNA repair pathways. researchgate.netnih.gov

This compound also directly targets the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and proliferation. Research has identified a direct inhibitory effect, with a reported IC50 of 193 nM.

The mTOR kinase functions within two distinct multiprotein complexes, mTORC1 and mTORC2. nih.govresearchgate.net The inhibition of PI3K by this compound indirectly affects mTOR signaling, as mTOR is a key downstream component of the PI3K/Akt pathway. This is demonstrated by the reduced phosphorylation of p70 S6 kinase (p70S6K), a primary substrate of mTORC1, following treatment with this compound. researchgate.net The direct inhibition of mTOR kinase at nanomolar concentrations, combined with the upstream blockade of PI3K, results in a comprehensive shutdown of this critical signaling axis. nih.govnih.gov

Inhibitory Activity of Wortmannin Analogs

Table of Mentioned Compounds

Cellular and Subcellular Effects Mediated by 17 Hydroxywortmannin

Downstream Signaling Pathway Perturbations

The inhibition of PI3K by 17-Hydroxywortmannin leads to significant perturbations in downstream signaling cascades, most notably affecting the Akt and p70S6K pathways. tandfonline.comresearchgate.net

Regulation of Akt Phosphorylation

Akt, a serine/threonine kinase, is a critical downstream effector of PI3K. Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane, leading to its phosphorylation and activation. nih.govaacrjournals.org this compound, by inhibiting PI3K, effectively reduces the levels of PIP3, thereby preventing the membrane translocation and subsequent phosphorylation of Akt. Studies have shown that this compound can cause a complete loss of Akt (Ser473) phosphorylation in various cell lines and in xenograft tumors. tandfonline.comresearchgate.netauajournals.org This inhibition of Akt phosphorylation is a key mechanism by which this compound influences cell survival and growth pathways.

Data on 17-HWT's effect on Akt phosphorylation:

| Cell Line | 17-HWT Concentration | Effect on Phospho-Akt (Ser473) | Source |

|---|---|---|---|

| Rat1 (stimulated with IGF-1) | Various concentrations | Decreased phosphorylation | researchgate.net |

| U87MG glioma | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

| A498 renal carcinoma | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

| A549 non-small cell lung cancer | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

| H157 lung cancer | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

Impact on p70S6K and other PI3K Pathway Effectors

Beyond Akt, the PI3K pathway influences other downstream targets, including p70S6K, a kinase involved in protein synthesis and cell growth. Activation of PI3K and subsequent Akt signaling can lead to the activation of mTOR, which in turn phosphorylates and activates p70S6K. nih.gov As a PI3K inhibitor, this compound can disrupt this cascade, leading to reduced phosphorylation and activity of p70S6K. tandfonline.comresearchgate.net Research has demonstrated that 17-HWT can inhibit the phosphorylation of p70S6K1 (T389) in various cancer cell lines. tandfonline.comresearchgate.net The inhibition of both Akt and p70S6K highlights the broad impact of this compound on key signaling nodes downstream of PI3K. dntb.gov.ua

Data on 17-HWT's effect on p70S6K phosphorylation:

| Cell Line | 17-HWT Concentration | Effect on Phospho-p70S6K1 (T389) | Source |

|---|---|---|---|

| Rat1 (stimulated with IGF-1) | Various concentrations | Decreased phosphorylation | researchgate.net |

| U87MG glioma | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

| A498 renal carcinoma | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

| A549 non-small cell lung cancer | 10, 100 ng/mL | Decreased phosphorylation | tandfonline.comresearchgate.net |

Autophagy Flux and Autophagosome Formation Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. novusbio.com It is tightly regulated, and the class III PI3K complex, which includes PIK3C3 (also known as VPS34) and Beclin 1 (BECN1), plays a crucial role in the initiation and formation of autophagosomes. uniprot.orgfrontiersin.org this compound has been shown to modulate autophagy by targeting this complex. nih.govaacrjournals.orgnih.govresearchgate.net

Disruption of PIK3C3-Beclin 1 (BECN1) Complex Formation

The PIK3C3-Beclin 1 complex is essential for generating phosphatidylinositol 3-phosphate (PtdIns3P), a lipid signal required for the recruitment of autophagy-related proteins and the nucleation of the autophagosome membrane. frontiersin.org this compound inhibits autophagy induction and autophagosome formation by inhibiting the BECN1-PIK3C3 complex. nih.govaacrjournals.orgdntb.gov.ua By disrupting the function of this complex, this compound interferes with an early and critical step in the autophagy pathway. nih.govaacrjournals.orgnih.gov

Reversal of Overactive Autophagy in Resistant Cellular Phenotypes

In some cancer cells, particularly those that develop resistance to therapies like TRAIL (TNF-related apoptosis-inducing ligand), overactive autophagy can contribute to reduced apoptotic response and increased survival. nih.govaacrjournals.orgnih.govfrontiersin.orgd-nb.info This overactive autophagy can lead to the degradation of key pro-apoptotic proteins, such as caspase-8. nih.govaacrjournals.orgnih.gov Studies have demonstrated that this compound can ameliorate this increased autophagy and restore sensitivity to TRAIL in resistant colon cancer cells. nih.govaacrjournals.orgnih.govtechnologypublisher.com By inhibiting the PIK3C3-Beclin 1 complex and reducing excessive autophagosome formation and autophagy flux, this compound helps to restore the levels of caspase-8 and consequently resensitize the cells to TRAIL-induced apoptosis. nih.govaacrjournals.orgnih.gov This suggests a potential therapeutic application of this compound in overcoming autophagy-mediated drug resistance in certain cancers. nih.govaacrjournals.orgnih.govresearchgate.nettechnologypublisher.comresearchgate.net

Data on 17-HWT's effect on autophagy markers in TRAIL-resistant colon cancer cells:

| Marker | TRAIL-Resistant Cells (Untreated) | TRAIL-Resistant Cells + 17-HW (0.5 μM) | Effect of 17-HW | Source |

|---|---|---|---|---|

| MAP1LC3B-I level | Extremely low | Increased | Increased | nih.gov |

| MAP1LC3B-II level | Extremely low | Increased | Increased | nih.gov |

| SQSTM1/p62 level | Extremely low | Increased | Increased | nih.gov |

| Autophagosome formation | Increased | Reduced | Reduced | nih.govaacrjournals.org |

Apoptosis Induction and Chemo/Radio-sensitization

While this compound's primary mechanism involves PI3K inhibition and autophagy modulation, these effects can indirectly influence apoptosis and contribute to chemo/radio-sensitization. By inhibiting pro-survival signaling pathways like PI3K/Akt, this compound can reduce the threshold for apoptosis induction. aacrjournals.orgauajournals.org Furthermore, in contexts where overactive autophagy protects cancer cells from apoptosis, the ability of this compound to reduce such autophagy can restore apoptotic sensitivity. nih.govaacrjournals.orgnih.govtechnologypublisher.com

Research has shown that this compound can restore TRAIL's apoptotic response in resistant colon cancer cells by correcting the deficiency of caspase-8 and defects in apoptotic cell death. nih.govaacrjournals.orgnih.gov This resensitization is linked to its ability to inhibit the PIK3C3-Beclin 1 complex and reduce the degradation of caspase-8 via autophagy. nih.govaacrjournals.orgnih.gov

Additionally, PI3K inhibitors, including wortmannin (B1684655) and its derivatives, have been explored for their potential to sensitize cancer cells to chemotherapy and radiation therapy. nih.govcapes.gov.brscispace.comresearchgate.netjpp.krakow.pl The PI3K/Akt pathway is often implicated in mediating resistance to these treatments. nih.govaacrjournals.orgresearchgate.net By inhibiting this pathway, this compound or its prodrugs like PWT-458 have shown potential to enhance the efficacy of agents like paclitaxel (B517696) and interferon-α in preclinical models. tandfonline.comnih.govjpp.krakow.plresearchgate.net While wortmannin itself has limitations, the development of derivatives like this compound and its pegylated form (PWT-458) aims to improve their pharmacological properties for potential therapeutic applications in sensitizing tumors to conventional treatments. nih.govtandfonline.comnih.govcapes.gov.brjpp.krakow.pl

Restoration of Caspase-Dependent Apoptotic Pathways

Caspase-dependent apoptosis is a critical programmed cell death pathway, often dysregulated in diseases such as cancer. This compound has been shown to restore deficient caspase activity, thereby re-sensitizing resistant cells to apoptotic stimuli. Studies in TRAIL-resistant colon cancer cells (DLD1-R) revealed that treatment with 0.5 μM 17-HW restored TRAIL's apoptotic response, evidenced by the activation of caspases and the induction of apoptotic cell death. nih.gov Specifically, 17-HW treatment corrected the deficiency of caspase-8 observed in these resistant cells. nih.govaacrjournals.orgnih.gov

The mechanism involves the interaction between Beclin 1 (BECN1) and caspase-8. In TRAIL-resistant cells, increased levels of BECN1 lead to the sequestration of caspase-8 within autophagosomes through a direct binding of BECN1's extracellular domain to the caspase-8 catalytic subunit (p10), resulting in its subsequent degradation via enhanced autophagy. aacrjournals.orgnih.gov 17-HW, acting as an inhibitor of the PIK3C3-BECN1 complex and autophagy activity, blocks the formation of this complex. nih.govaacrjournals.orgnih.gov This action reduces the autophagic degradation of caspase-8, thereby restoring its level and enabling the restoration of TRAIL's apoptotic response in resistant cells. nih.govaacrjournals.orgnih.gov The increased caspase-8 in 17-HW-treated cells does not co-localize with MAP1LC3 puncta, suggesting that caspase-8 not sequestered in autophagosomes can be activated by TRAIL. nih.gov Furthermore, activated caspases (caspase-3, -7, and -8) can cleave BECN1, leading to autophagy inhibition and enhanced apoptosis, indicating a complex interplay between apoptosis and autophagy modulated by 17-HW. nih.gov

Data from studies on TRAIL-resistant DLD1-R cells treated with 0.5 μM 17-HW demonstrated a restoration of caspase-8 and caspase-3/7 activity upon subsequent TRAIL exposure. The EC50 values for TRAIL in the presence of 17-HW were similar to those observed in sensitive DLD1 cells. nih.gov

Sensitization to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)

Resistance to TRAIL is a significant challenge in cancer therapy. This compound has been identified as a compound that can re-sensitize TRAIL-resistant cancer cells. nih.govnih.govresearchgate.netspandidos-publications.comresearchgate.net This re-sensitization is closely linked to its ability to restore caspase-8 levels and modulate autophagy. nih.govaacrjournals.orgnih.gov

In TRAIL-resistant colon cancer cells, the increased BECN1 level and enhanced autophagy flux contribute to the degradation of caspase-8, rendering the cells resistant to TRAIL-induced apoptosis. aacrjournals.orgnih.gov By inhibiting the PIK3C3-BECN1 complex, 17-HW ameliorates the increased BECN1 levels and autophagy function, thereby preventing caspase-8 degradation and restoring the cells' sensitivity to TRAIL. nih.govaacrjournals.orgnih.gov This mechanism highlights the potential of combining TRAIL with a PIK3C3-BECN1 inhibitor like 17-HW as a therapeutic strategy for overcoming TRAIL resistance in certain cancers. aacrjournals.orgnih.gov

Research findings indicate that in TRAIL-resistant DLD1-R cells, TRAIL alone did not activate caspase-8, caspase-3, and caspase-7, nor induce cell death at high concentrations. nih.gov However, treatment with 17-HW restored these apoptotic responses. nih.gov

Differential Modes of Induced Cell Death in Cellular Models

While the primary focus of research on this compound regarding cell death has been its role in restoring caspase-dependent apoptosis and sensitizing cells to TRAIL, its influence on differential modes of induced cell death in various cellular models is also relevant. As an inhibitor of PI3K and mTOR caymanchem.commedchemexpress.com, key regulators of cell growth, survival, and autophagy tandfonline.comgoogle.com, 17-HW can impact cellular fate through multiple pathways.

Its ability to inhibit autophagy, particularly by targeting the BECN1-PIK3C3 complex, suggests a role in shifting the balance between autophagy and apoptosis. nih.govaacrjournals.orgnih.gov In contexts where autophagy acts as a survival mechanism, inhibiting it with 17-HW can enhance apoptotic cell death. spandidos-publications.com Conversely, the interplay between autophagy and apoptosis is complex and can be cell- and environment-dependent. semanticscholar.org

Studies on the parent compound, Wortmannin, a potent PI3K inhibitor, have shown its ability to induce apoptosis and inhibit cell growth in colorectal cancer cells by suppressing the PI3K/AKT pathway. rjsocmed.com Given that 17-HW is an analog and potent inhibitor of PI3K caymanchem.commedchemexpress.com, it is plausible that it shares some of these effects, influencing cell death through PI3K/AKT pathway modulation.

Influence on Cell Proliferation and Cell Cycle Dynamics

This compound has been shown to influence cell proliferation, a process involving balanced cell growth and division through the cell cycle. wikipedia.org As a potent inhibitor of PI3K caymanchem.commedchemexpress.com, an enzyme crucial in cell signaling pathways that regulate cell growth and proliferation caymanchem.comontosight.ai, 17-HW can impact these processes.

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth and cell cycle progression. tandfonline.comtandfonline.com Inhibition of this pathway by compounds like Wortmannin and its derivatives, including 17-HW, can lead to reduced cell proliferation. tandfonline.comrjsocmed.comtandfonline.com Studies have shown that 17-HW potently inhibits PI3K signaling in cell culture, as indicated by the reduction in phosphorylated AKT. tandfonline.comresearchgate.net

Research using a pegylated derivative of this compound, PWT-458, which releases 17-HW as its active moiety, demonstrated single-agent antitumor activity by inhibiting PI3K signaling and suppressing the growth of solid tumors in xenograft models. tandfonline.comtandfonline.com This anti-proliferative effect is consistent with the role of PI3K in promoting tumor growth. tandfonline.comtandfonline.com

While specific detailed data on the precise impact of 17-HW on cell cycle phases (G1, S, G2, M) were not extensively detailed in the provided search results, the inhibition of PI3K signaling is known to affect cell cycle regulators and progression. google.comtandfonline.com For instance, Wortmannin has been shown to induce cell cycle alterations, including an increase in cells in the sub-G1 phase, indicative of apoptosis. rjsocmed.com Given the structural and functional similarities, 17-HW likely exerts similar effects on cell cycle dynamics by modulating the PI3K pathway.

Table 1: Summary of this compound Effects on Cellular Processes

| Cellular Process | Effect Observed | Cellular Models Studied | Key Mechanism Involved |

| Restoration of Apoptosis | Restores caspase-dependent apoptotic response | TRAIL-resistant colon cancer cells (DLD1-R) | Inhibition of PIK3C3-BECN1 complex, preventing caspase-8 degradation. nih.govaacrjournals.orgnih.gov |

| Sensitization to TRAIL | Re-sensitizes resistant cells to TRAIL-induced apoptosis | TRAIL-resistant colon cancer cells | Restoration of caspase-8 levels and modulation of autophagy. nih.govaacrjournals.orgnih.gov |

| Influence on Cell Proliferation | Inhibits cell growth and proliferation | Various cancer cell lines (e.g., LNCap, U87MG, A549, A498) caymanchem.commedchemexpress.comtandfonline.comtandfonline.com | Inhibition of PI3K signaling pathway. caymanchem.commedchemexpress.comtandfonline.comresearchgate.net |

| Influence on Cell Cycle Dynamics | Likely affects cell cycle progression (specific phases not detailed in sources) | Colorectal cancer cells (Wortmannin) rjsocmed.com | Modulation of PI3K/AKT pathway, influencing cell cycle regulators. google.comrjsocmed.comtandfonline.com |

Table 2: EC50/IC50 Values for TRAIL in DLD-R Cells with/without 17-HW

| Treatment | Caspase-8 EC50 (ng/mL) | Caspase-3/7 EC50 (ng/mL) | Cell Death IC50 (ng/mL) |

| TRAIL alone (DLD1-R) | No significant activation | No significant activation | No significant cell death |

| TRAIL + 0.5 μM 17-HW (DLD1-R) | 8.31 nih.gov | 2.47 nih.gov | 2.57 nih.gov |

| TRAIL alone (DLD1 - sensitive) | Similar to TRAIL + 17-HW (DLD1-R) nih.gov | Similar to TRAIL + 17-HW (DLD1-R) nih.gov | Similar to TRAIL + 17-HW (DLD1-R) nih.gov |

Preclinical Research Models and Methodologies Utilizing 17 Hydroxywortmannin

In Vitro Experimental Systems

In vitro studies are foundational in understanding the cellular and molecular mechanisms of action of 17-HWT. These systems allow for controlled environments to assess the compound's direct effects on cells and biochemical pathways.

Application in Various Cancer Cell Lines (e.g., Glioma, Lung, Renal, Colorectal)

17-Hydroxywortmannin has been evaluated in a spectrum of cancer cell lines to determine its efficacy in inhibiting growth and inducing cell death. Notably, 17-HWT has demonstrated potent inhibition of PI3K signaling in various cell cultures tandfonline.comresearchgate.net. Specific studies have shown that 17-HWT effectively suppresses AKT phosphorylation in cell lines derived from non-small cell lung cancer (A549, H157), glioma (U87MG), and renal cell carcinoma (A498) at concentrations as low as 10 ng/mL tandfonline.comresearchgate.net. This inhibition of AKT phosphorylation is a key indicator of the compound's impact on the PI3K pathway tandfonline.comresearchgate.net.

In the context of colorectal cancer, 17-HWT has been identified for its ability to restore sensitivity to TRAIL in resistant colon cancer cells nih.govnih.gov. Research indicates that this effect is associated with the modulation of elevated Beclin 1 levels and autophagy function observed in these resistant cell lines nih.govnih.gov. An increased level of BECN1 protein, alongside a deficiency in caspase-8 protein, was found in TRAIL-resistant colon cancer cells, and 17-HWT helped in restoring the caspase-8 level and the apoptotic response to TRAIL nih.gov.

Biochemical and Cell-Based Assays for Target Engagement and Pathway Analysis

Biochemical and cell-based assays are critical for confirming the direct interaction of 17-HWT with its target and analyzing the downstream consequences. 17-HWT has been characterized as a highly potent inhibitor of human PI3K-α in homogeneous enzyme assays, demonstrating a five-fold greater potency compared to wortmannin (B1684655) tandfonline.com.

Cell-based assays, such as Western blotting, are routinely employed to monitor the phosphorylation status of key proteins downstream of PI3K, including AKT (at Ser-473) and p70 S6K (at T389) tandfonline.comresearchgate.net. The observed inhibition of phosphorylation in these proteins following 17-HWT treatment confirms successful target engagement and disruption of the PI3K signaling cascade within the cellular environment tandfonline.comresearchgate.net. For example, studies in serum-starved Rat1 cells stimulated with IGF-1 showed that 17-HWT effectively blocked the stimulated PI3K cascade phosphorylation, achieving substantial inhibition at 4 ng/mL and complete inhibition at 20 ng/mL tandfonline.comresearchgate.net. These assays are fundamental in elucidating the compound's mechanism of action and its potency in a cellular context conceptlifesciences.comcatapult.org.uknih.gov.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a powerful technique used to rapidly screen large libraries of compounds for desired biological activities bmglabtech.comwikipedia.orgevotec.com. While HTS can be used to screen for compounds with specific activities, 17-HWT itself has been identified as a hit in such screens. A quantitative high-throughput screen utilizing bioactive compound and approved drug collections in a TRAIL-resistant colon cancer cell line successfully identified this compound as an agent that could re-sensitize these resistant cells nih.gov. This highlights the utility of HTS methodologies in discovering compounds like 17-HWT with potentially valuable biological effects, particularly in the context of overcoming drug resistance nih.govnih.gov. HTS platforms often leverage miniaturized cell-based assays and automation to enable the rapid evaluation of numerous compounds against a defined target or cellular phenotype bmglabtech.comwikipedia.orgevotec.commdpi.com.

In Vivo Animal Models

In vivo studies are crucial for evaluating the systemic effects and antitumor efficacy of 17-HWT in a more complex living organism. Due to challenges with the stability and toxicity of 17-HWT itself, a pegylated derivative, PWT-458, which acts as a prodrug releasing 17-HWT in vivo, has been frequently utilized in these models tandfonline.comnih.govacs.org.

Assessment of Antitumor Efficacy in Xenograft Models

Xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, are standard for assessing the in vivo antitumor activity of experimental compounds. PWT-458, delivering 17-HWT, has demonstrated notable single-agent antitumor activity in nude mouse xenograft models representing various cancers, including glioma (U87MG), non-small cell lung cancer (A549), and renal cell carcinoma (A498) tandfonline.comnih.govresearchgate.net.

Direct comparisons in U87MG xenograft models indicated that PWT-458 exhibited similar potency to 17-HWT at lower doses (0.5 to 1.5 mg/kg) but achieved superior antitumor efficacy at higher doses (5 and 15 mg/kg) where 17-HWT was not well-tolerated tandfonline.com. Furthermore, PWT-458 enhanced the anticancer effects of other therapeutic agents. It augmented the efficacy of a suboptimal dose of paclitaxel (B517696) in A549 and U87MG tumors and showed enhanced antitumor activity in combination with the mTOR inhibitor Pegylated-Rapamycin in U87MG xenografts tandfonline.comnih.gov. A combination of PWT-458 and interferon-alpha also resulted in a dramatic regression of RCC A498 xenografts tandfonline.comnih.gov. These in vivo findings provide strong support for targeting the PI3K pathway using 17-HWT derivatives as a potential strategy for cancer therapy tandfonline.comnih.gov.

Below is a summary of observed effects in some in vivo xenograft models utilizing PWT-458 (delivering 17-HWT):

| Cancer Type (Cell Line) | Model Type | Compound (Active Moiety) | Observed Effect | Relevant Citations |

| Glioma (U87MG) | Nude mouse xenograft | PWT-458 (17-HWT) | Single-agent antitumor activity | tandfonline.comnih.gov |

| NSCLC (A549) | Nude mouse xenograft | PWT-458 (17-HWT) | Single-agent antitumor activity | tandfonline.comnih.govresearchgate.net |

| Renal Cell Carcinoma (A498) | Nude mouse xenograft | PWT-458 (17-HWT) | Single-agent antitumor activity; Regression with IFN-α | tandfonline.comnih.govresearchgate.net |

| U87MG | Nude mouse xenograft | PWT-458 + Peg-Rapa | Enhanced antitumor efficacy | tandfonline.comnih.gov |

| A549, U87MG | Nude mouse xenograft | PWT-458 + Paclitaxel | Augmented anticancer efficacy | tandfonline.comnih.gov |

Exploration of Biological Effects in Bone Metabolism Models

Beyond its role in cancer research, this compound and its related compounds have been explored for their effects on bone metabolism. Specifically, 17β-hydroxywortmannin has been identified as a potent inhibitor of bone resorption nih.govbioscientifica.com. This finding suggests a potential application for this class of compounds in the treatment of conditions characterized by excessive bone loss nih.govbioscientifica.comgoogle.com. Bone metabolism is a dynamic process involving a balance between the formation and breakdown of bone tissue, and disruptions in this balance can lead to skeletal diseases orthobullets.comracgp.org.aumdpi.com. The identification of 17β-hydroxywortmannin as a bone resorption inhibitor points to its potential to influence this balance nih.govbioscientifica.com. While extensive in vivo studies specifically detailing the effects of 17-HWT in bone metabolism models were not prominently featured in the provided search results, the reported inhibitory activity on bone resorption highlights this as a relevant area of preclinical investigation for 17-HWT and its analogs nih.govbioscientifica.com.

Advanced Analytical Techniques

Preclinical studies investigating the biological activities of 17-HW rely on various advanced analytical techniques to elucidate its mechanisms of action and cellular impact. These methods provide detailed insights into protein signaling pathways, cell survival, programmed cell death, and cell cycle dynamics.

Western Blotting for Protein Phosphorylation and Expression Analysis

Western blotting is a widely used technique in preclinical research with 17-HW to analyze the expression levels and phosphorylation status of key proteins involved in cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is a primary target of 17-HW caymanchem.comtandfonline.comaacrjournals.org. This method allows researchers to assess how 17-HW treatment affects the activation or deactivation of these proteins through changes in their phosphorylation state.

Studies have utilized Western blotting to demonstrate the potent inhibitory effect of 17-HW on PI3K signaling. For instance, treatment with 17-HW has been shown to effectively block the phosphorylation of Akt (at Ser473), a key downstream effector of PI3K, in various cancer cell lines, including A549, H157, U87MG, and A498 cells tandfonline.comresearchgate.net. This inhibition was observed at concentrations as low as 10 ng/mL of 17-HW tandfonline.comresearchgate.net. Western blotting has also been employed to examine the effects of 17-HW on other proteins in the PI3K pathway, such as phosphorylated p70S6K1 (T389), a downstream target of mTOR, which is also affected by PI3K inhibition tandfonline.comaacrjournals.orgresearchgate.net.

Furthermore, Western blotting has been instrumental in investigating the role of 17-HW in modulating proteins involved in apoptosis and autophagy. For example, research in TRAIL-resistant colon cancer cells demonstrated that 17-HW treatment restored the level of full-length caspase-8 protein, which was deficient in resistant cells. Western blot analysis confirmed the increase in caspase-8 and also showed a reduction in Beclin 1 (BECN1) protein levels after combination treatment with 17-HW and TRAIL, suggesting BECN1 cleavage by activated caspases nih.gov. Changes in autophagy markers like MAP1LC3B and SQSTM1 have also been assessed using Western blotting to understand the impact of 17-HW on autophagic flux nih.gov.

Data from Western blot experiments are often presented with loading controls, such as ACTB (beta-actin), to ensure equal protein loading across samples, allowing for accurate comparison of protein expression and phosphorylation levels tandfonline.comnih.govnih.gov.

Here is an example of how data from Western blotting experiments might be presented:

| Cell Line | Treatment (17-HW concentration) | Phospho-Akt (Ser473) Level (Relative to Control) | Total Akt Level (Relative to Control) | Reference |

| U87MG | Vehicle | 1.0 | 1.0 | tandfonline.comresearchgate.net |

| U87MG | 10 ng/mL 17-HW | ~0.1 | 1.0 | tandfonline.comresearchgate.net |

| U87MG | 100 ng/mL 17-HW | ~0.05 | 1.0 | tandfonline.comresearchgate.net |

| A549 | Vehicle | 1.0 | 1.0 | tandfonline.comresearchgate.net |

| A549 | 10 ng/mL 17-HW | ~0.2 | 1.0 | tandfonline.comresearchgate.net |

Note: The values in the table are illustrative, based on interpretations of presented data in the source, and represent relative changes compared to the vehicle control.

Caspase Activity and Cell Viability Assays

Caspase activity assays, such as those measuring caspase-8 and caspase-3/7 activity, are commonly performed using luminogenic or fluorogenic substrates that are cleaved by activated caspases, producing a detectable signal nih.govthermofisher.com. Research has shown that 17-HW can restore the activation of caspase-8 and caspase-3/7 in TRAIL-resistant colon cancer cells, indicating its ability to re-sensitize these cells to apoptosis induction nih.gov. In TRAIL-resistant DLD1-R cells, treatment with 0.5 μM 17-HW in combination with TRAIL resulted in the activation of caspase-8 and caspase-3/7, similar to the levels observed in sensitive cells nih.gov.

Cell viability assays, such as ATP content assays (e.g., CellTiter-Glo) or MTT/MTS assays, are used to quantify the number of viable cells nih.govthermofisher.com. These assays measure metabolic activity or the presence of ATP as indicators of cell health. Studies have used cell viability assays to identify 17-HW as a compound that can overcome TRAIL resistance in colon cancer cells nih.gov. While DLD1-R cells were highly resistant to TRAIL alone, treatment with 17-HW restored sensitivity, leading to reduced cell viability when combined with TRAIL nih.gov.

Interactive Table: Caspase Activity and Cell Viability Data

| Cell Line | Treatment | Caspase-8 Activity (Relative to Control) | Caspase-3/7 Activity (Relative to Control) | Cell Viability (Relative to Control) | Reference |

| DLD1-R | Vehicle | 1.0 | 1.0 | 1.0 | nih.govfigshare.com |

| DLD1-R | TRAIL (e.g., 20 ng/mL) | ~1.0 | ~1.0 | ~1.0 | nih.gov |

| DLD1-R | 17-HW (e.g., 0.5 μM) | ~1.0 | ~1.0 | ~1.0 | nih.gov |

| DLD1-R | TRAIL + 17-HW | > 5.0 | > 5.0 | < 0.5 | nih.gov |

| DLD1 (Sensitive) | TRAIL (e.g., 20 ng/mL) | > 5.0 | > 5.0 | < 0.5 | nih.gov |

Note: The values in the table are illustrative, based on interpretations of presented data in the source, and represent relative changes compared to the vehicle control. Specific fold changes and viability percentages would depend on experimental conditions.

Flow Cytometry for Cell Death and Cell Cycle Analysis

Flow cytometry is a powerful technique used in preclinical research to analyze various cellular properties, including cell size, granularity, protein expression, DNA content, cell cycle distribution, and cell death nih.govnih.gov. When studying the effects of 17-HW, flow cytometry is particularly valuable for quantifying different populations of cells based on markers of apoptosis and for analyzing how the compound affects the cell cycle.

Apoptosis can be detected using flow cytometry by employing various staining methods. Annexin V staining, often combined with a vital dye like propidium (B1200493) iodide (PI), is a common approach. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane of early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) nih.govnih.govresearchgate.net. Flow cytometry allows for the differentiation of live cells (Annexin V-negative, PI-negative) from early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive or stained differently depending on the protocol) researchgate.net.

Cell cycle analysis using flow cytometry typically involves staining the cellular DNA with a fluorescent dye like propidium iodide nih.govnih.govnih.gov. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle: G1 (diploid DNA content), S (synthesizing DNA), and G2/M (tetraploid DNA content) nih.govnih.gov. Changes in the distribution of cells across these phases after 17-HW treatment can indicate cell cycle arrest or progression effects nih.govresearchgate.net. While direct studies using 17-HW and flow cytometry for cell cycle analysis were not explicitly detailed in the provided search results, related studies with other PI3K inhibitors or in similar contexts demonstrate the applicability of this technique aacrjournals.orgnih.govresearchgate.netscispace.comdntb.gov.uaarchivesofmedicalscience.com.

Flow cytometry can also be used to assess other markers related to cell death and cellular health, such as mitochondrial membrane potential or the production of reactive oxygen species (ROS), providing a more comprehensive picture of 17-HW's impact on cellular physiology dntb.gov.uanih.gov.

Interactive Table: Illustrative Flow Cytometry Data (Apoptosis)

| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Reference |

| DLD1-R | Vehicle | ~90 | ~5 | ~5 | nih.gov |

| DLD1-R | TRAIL | ~85 | ~10 | ~5 | nih.gov |

| DLD1-R | 17-HW | ~88 | ~7 | ~5 | nih.gov |

| DLD1-R | TRAIL + 17-HW | ~40 | ~30 | ~30 | nih.gov |

| DLD1 (Sensitive) | TRAIL | ~45 | ~25 | ~30 | nih.gov |

Note: The values in the table are illustrative, based on interpretations of presented data in the source, and represent approximate percentages. Actual percentages would vary depending on experimental conditions and cell type.

Structure Activity Relationship Sar Studies and Analog Development of 17 Hydroxywortmannin

Elucidation of Structural Features Critical for Potency and Specificity

Wortmannin (B1684655) and its analogs, including 17-hydroxywortmannin, exert their inhibitory effect on PI3K by binding irreversibly to a lysine (B10760008) residue (Lys-833 in PI3K) in the ATP binding pocket. acs.orgnih.gov This irreversible binding is mediated by the electrophilic furan (B31954) ring at the C-20 position. acs.orgnih.gov Modifications that negate the electrophilicity in the furan ring have been shown to render the compound inactive. nih.gov

SAR studies have indicated that the wortmannin D-ring is an important recognition site, as modifications in this region can dramatically affect inhibitor potency. acs.org The presence of the 17-hydroxyl group in 17-HWT has also been utilized for further chemical modifications. caymanchem.comcaymanchem.comglpbio.com

Design and Synthesis of Modified this compound Derivatives

The inherent limitations of wortmannin and this compound, such as instability and poor aqueous solubility, have driven the development of modified derivatives. nih.govacs.orgportico.org The goal of these modifications is to improve properties like stability, solubility, and therapeutic index while retaining or enhancing PI3K inhibitory activity. nih.govacs.orgnih.govacs.org

Furan Ring-Opened Analogues with Improved Pharmacological Properties

Opening of the reactive furan ring of this compound with amines yields compounds with improved properties, including greater stability and aqueous solubility, and a larger therapeutic index. nih.govacs.orgnih.govacs.org This modification addresses the hydrolytic instability associated with the intact furan ring. portico.orgcreativepegworks.comcreativepegworks.com

Ring-opened analogues, such as compound 13 (in the context of one study), containing basic amine groups, have demonstrated significantly increased PI3K inhibitory potency and greater efficacy in in vivo xenograft models compared to 17-HWT. nih.govacs.orgacs.org The mechanism of PI3K inhibition by ring-opened compounds is consistent with the ability of the secondary amine to be displaced by primary amines, such as lysine-833 in PI3K. acs.org Aliphatic diamines have been shown to lead to analogues with enhanced PI3K inhibition potency relative to those with aliphatic monoamines. acs.org Compound 13 has been reported as a potent ring-opened wortmannin-based PI3K inhibitor with activity comparable to 17-HWT. acs.orgacs.org WAY-266176 and WAY-266175 are examples of furan ring-opened 17-HWT irreversible inhibitors of PI3Kα and its isoforms, showing selectivity over mTOR. tandfonline.com

Pegylated Conjugates for Enhanced Delivery and Systemic Exposure

Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has been applied to this compound to improve its pharmaceutical properties. caymanchem.comcreativepegworks.comcreativepegworks.comacs.orgacs.org Pegylated conjugates of this compound exhibit enhanced aqueous solubility, improved plasma stability, and a higher therapeutic index compared to the parent compound. portico.orgacs.orgacs.org

PWT-458 is a notable example of a pegylated this compound conjugate. acs.orgportico.orgacs.orgacs.orgtandfonline.com This conjugate is completely miscible with water, facilitating administration as aqueous solutions. acs.org PWT-458 has shown improved stability in plasma relative to wortmannin. portico.org Upon in vivo cleavage of the PEG moiety, PWT-458 releases the active this compound. tandfonline.comnih.gov Studies in human tumor xenograft models in mice have demonstrated that PWT-458 is active and has an improved therapeutic index compared to this compound. portico.orgacs.orgtandfonline.com

Development of Multi-Targeting Hybrid Compounds

Given that multiple signaling pathways are often dysregulated in diseases like cancer, the development of multi-targeting hybrid compounds incorporating this compound or its analogs has been explored. This strategy aims to achieve synergistic effects by simultaneously inhibiting multiple targets.

One approach involves conjugating this compound analogs to inhibitors of other key pathways, such as the mammalian target of rapamycin (B549165) (mTOR). caymanchem.comcaymanchem.comglpbio.comunimi.itnih.govmdpi.comnih.gov The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and targeting both PI3K and mTOR can lead to synergistic inhibition of tumor growth. unimi.itnih.gov

Hybrid molecules where this compound analogs are linked to rapamycin analogs via a diester linker have been synthesized. unimi.itnih.govmdpi.comnih.govresearchgate.net These conjugates are designed to undergo hydrolysis in vivo, releasing both the PI3K inhibitor and the mTOR inhibitor. nih.govnih.govresearchgate.net Such hybrid compounds have shown promising activity in tumor xenograft models, with some conjugates demonstrating superior antitumor activity compared to an equivalent mixture of the individual inhibitors. unimi.itnih.govresearchgate.net

Here is a table summarizing some of the compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 58053-83-1 |

| Wortmannin | 6916933 |

| Rapamycin | 5284616 |

| WAY-266176 | 11889328 |

| WAY-266175 | 11889327 |

| PX-866 | 9924914 |

| PWT-458 | 159398 |

| LY294002 | 3977 |

| PI-103 | 11889333 |

| NVP-BEZ235 | 11508152 |

| SF1126 | 44123161 |

| CCI-779 (Temsirolimus) | 641749 |

Interactive Data Table:

Translational Research Potential and Future Directions for 17 Hydroxywortmannin

Strategic Targeting of PI3K Pathway in Disease Pathogenesis

The PI3K signaling pathway is a fundamental regulator of various cellular processes, including growth, proliferation, survival, and motility researchgate.nettandfonline.com. Its aberrant activation is a common feature across a wide spectrum of human cancers and is significantly implicated in tumorigenesis acs.orgresearchgate.nettandfonline.com. PTEN, a tumor suppressor protein, acts as a key negative regulator of the PI3K pathway, and its inactivation, frequently observed in numerous cancers, leads to the unregulated activation of this pathway researchgate.net.

17-Hydroxywortmannin functions as a potent inhibitor of PI3K, thereby offering a strategic approach to target this deregulated pathway in cancer medchemexpress.comcaymanchem.com. By inhibiting PI3K, 17-HW can disrupt the downstream signaling cascades that promote cancer cell survival and growth tandfonline.com. Studies have shown that this compound potently inhibits PI3K signaling in cell culture, as evidenced by the reduction in phosphorylation of downstream targets like AKT tandfonline.comresearchgate.net.

Beyond cancer, the PI3K pathway is also involved in other pathological processes. For instance, 17β-Hydroxywortmannin has been shown to suppress osteoclast resorption, suggesting potential applications in bone-related diseases medchemexpress.com.

Overcoming Therapeutic Resistance in Preclinical Settings

Therapeutic resistance is a major challenge in cancer treatment. The PI3K pathway is frequently involved in the development of resistance to various therapies, including chemotherapy and targeted agents researchgate.netaacrjournals.orgnih.gov. Preclinical studies have explored the ability of this compound to circumvent such resistance mechanisms.

One notable area of research involves overcoming resistance to TNF-related apoptosis-inducing ligand (TRAIL) therapy in colon cancer cells nih.govaacrjournals.org. TRAIL is an attractive approach for cancer therapy, but its efficacy is often limited by resistance nih.govaacrjournals.org. Studies have identified that increased levels of BECN1 (Beclin 1), a protein involved in autophagy, contribute to TRAIL resistance by promoting the degradation of caspase-8, a key protein in initiating apoptosis nih.govaacrjournals.org. This compound has been shown to re-sensitize TRAIL-resistant colon cancer cells by inhibiting the PIK3C3-BECN1 complex and ameliorating enhanced autophagy activity nih.govaacrjournals.orgresearchgate.net. This leads to the restoration of caspase-8 levels and the recovery of the apoptotic response to TRAIL nih.govaacrjournals.org.

Data from studies in TRAIL-resistant colon cancer cells highlight the mechanism by which 17-HW overcomes resistance:

| Cellular Component | TRAIL-Resistant Cells (Untreated) | TRAIL-Resistant Cells + 17-HW | Effect of 17-HW |

| BECN1 Protein Level | Increased | Reduced | Decreased |

| Caspase-8 Protein Level | Deficient | Restored | Increased |

| Autophagy Activity | Enhanced | Inhibited | Decreased |

| Apoptotic Response to TRAIL | Defective | Restored | Improved |

This research suggests that targeting the BECN1-mediated autophagy pathway with inhibitors like this compound could be a promising strategy for overcoming TRAIL resistance in a subgroup of colon cancer patients nih.govaacrjournals.org.

Synergistic Combination Therapies with Existing Agents

Combining PI3K inhibitors like this compound with other therapeutic agents holds significant potential for enhancing antitumor efficacy and overcoming resistance tandfonline.comaacrjournals.org. Preclinical studies have demonstrated synergistic effects of this compound or its derivatives in combination therapies.

PWT-458, a pegylated derivative of this compound, has been investigated in combination with other anticancer agents in xenograft models tandfonline.comtandfonline.com. In nude mouse xenograft models, PWT-458 augmented the anticancer efficacy of paclitaxel (B517696) in A549 (non-small cell lung cancer) and U87MG (glioma) tumors tandfonline.comtandfonline.com. Furthermore, the combination of PWT-458 with Pegylated-Rapamycin (Peg-Rapa), an mTOR inhibitor, resulted in enhanced antitumor efficacy in U87MG models tandfonline.comtandfonline.com. A dramatic regression of renal cell carcinoma (RCC) A498 tumors was observed when PWT-458 was combined with interferon-alpha (Intron-A), an effect not achieved by either agent alone tandfonline.comtandfonline.com.

These findings underscore the potential of combining this compound or its pro-drugs with conventional chemotherapies, other targeted agents (like mTOR inhibitors), or immunotherapies to achieve superior therapeutic outcomes. The rationale for such combinations is often based on targeting multiple nodes within interconnected signaling pathways or overcoming compensatory mechanisms that contribute to resistance aacrjournals.org.

Preclinical Combination Therapy Data (PWT-458 in Xenograft Models):

| Tumor Model | Combination Partner | Observed Effect | Reference |

| A549 (NSCLC) | Paclitaxel | Augmented anticancer efficacy | tandfonline.comtandfonline.com |

| U87MG (Glioma) | Paclitaxel | Augmented anticancer efficacy | tandfonline.comtandfonline.com |

| U87MG (Glioma) | Pegylated-Rapamycin | Enhanced antitumor efficacy | tandfonline.comtandfonline.com |

| A498 (RCC) | Interferon-alpha | Dramatic tumor regression | tandfonline.comtandfonline.com |

Emerging Research Avenues and Undiscovered Biological Activities

While the primary focus on this compound has been its role as a PI3K inhibitor, emerging research avenues may uncover additional biological activities and therapeutic applications.

The modification of the 17-hydroxyl group of this compound has been utilized for the synthesis of various conjugates, such as pegylated derivatives and conjugates with other therapeutic agents like rapamycin (B549165) mdpi.comcaymanchem.com. These modifications aim to improve pharmacokinetic properties, stability, and potentially target specificity acs.orgacs.orgcaymanchem.com. Hybrid inhibitors combining the PI3K inhibitory activity of this compound with the mTOR inhibitory activity of rapamycin have shown promising antitumor activity in preclinical models, suggesting a strategy to simultaneously target related pathways mdpi.com.

Furthermore, studies investigating the effects of this compound on serine/threonine-protein kinases in human blood platelets suggest potential roles beyond direct PI3K inhibition nih.gov. While the precise mechanisms may involve signal transduction pathways upstream of these kinases, this highlights the possibility of broader cellular impacts that warrant further investigation nih.gov.

The development of radioactive PET tracers based on 17β-hydroxy-16α-iodo-wortmannin and related analogues is an emerging area aimed at imaging PI3K expression in vivo researchgate.net. This could provide valuable diagnostic and monitoring tools in the context of PI3K-targeted therapies researchgate.net.

The exploration of ring-opened this compound analogues has also led to compounds with improved properties, such as greater stability and aqueous solubility, along with increased PI3K inhibitory potency and anticancer efficacy in preclinical models acs.org. These structural modifications represent an avenue for developing next-generation inhibitors with enhanced therapeutic profiles acs.org.

Undiscovered biological activities may also exist, potentially related to the compound's interaction with other cellular targets or pathways. Continued research using advanced screening techniques and phenotypic assays could reveal novel applications for this compound and its derivatives.

Q & A

Q. How should contradictory findings between in vitro and in vivo efficacy data be addressed in grant proposals or publications?

- Answer : Frame contradictions as opportunities for mechanistic exploration. Propose follow-up studies using isotopic labeling to track metabolite formation or intravital imaging to assess tumor penetration. Use systematic review methodologies to contextualize findings within existing literature .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 428.47 g/mol | |

| Solubility (PBS, pH 7.4) | 2.3 µM (improved to 18 µM with PEGylation) | |

| Plasma Stability (t₁/₂) | 1.2 hours (native); 6.8 hours (PWT-458) |

Table 2 : Recommended Assays for PI3K Pathway Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.